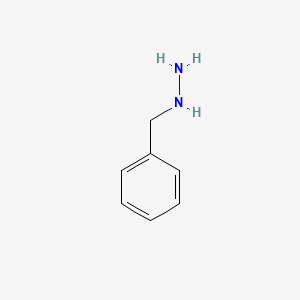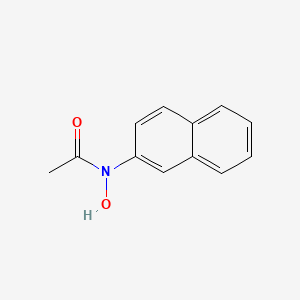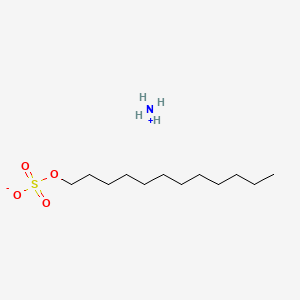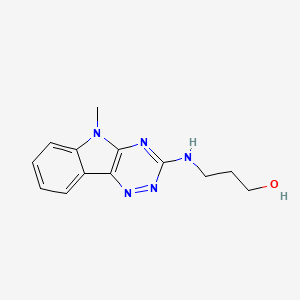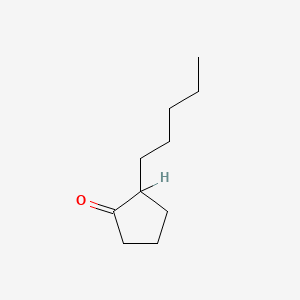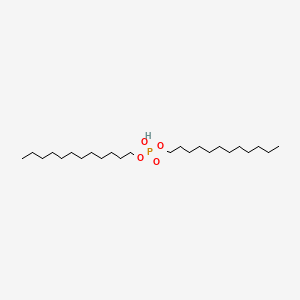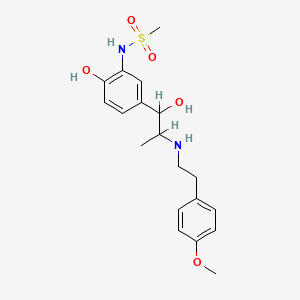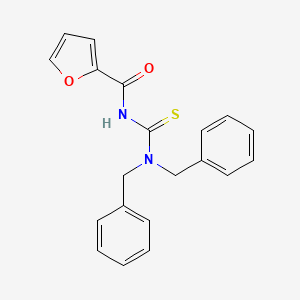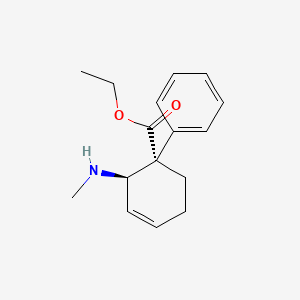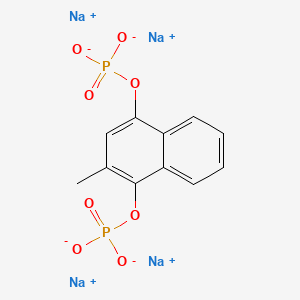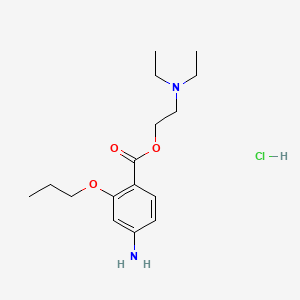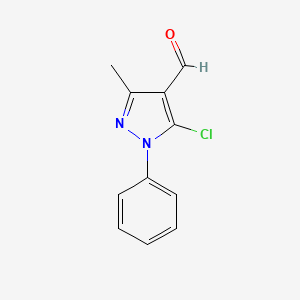
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9ClN2O . It is a highly versatile intermediate used in the synthesis of various pyrazole derivatives .
Synthesis Analysis
The compound can be synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeier-Haack reaction conditions . The reaction involves the addition of phosphoryl chloride to ice-cold dimethylformamide, followed by the addition of 3-methyl-1-phenyl-5-pyrazolone. The reaction mixture is then heated under reflux .Molecular Structure Analysis
The crystal structure of the compound has been determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c. The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a starting material in the synthesis of various compounds. For instance, it has been used in the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.65 g/mol . Its InChI code is 1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
The compound serves as a versatile intermediate in the synthesis of new pyrazole derivatives. Its crystal structure, determined by X-ray diffraction, reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This structural feature is crucial for the compound’s reactivity and its ability to form various derivatives.
Antimicrobial and Antiviral Applications
Pyrazole derivatives, including those derived from the title compound, have shown a wide spectrum of biological activities. They are known for their antimicrobial and antiviral properties, making them valuable in the development of new drugs .
Anti-inflammatory and Anticancer Properties
The compound’s derivatives have been explored for their anti-inflammatory and anticancer activities. This is due to the pyrazole ring’s significance in many biologically active compounds .
Insecticidal and Herbicidal Uses
Some derivatives synthesized from this compound exhibit insecticidal and herbicidal activities. These applications are particularly important in agricultural sciences, where they can be used to protect crops from pests and weeds .
Plant Growth Regulation
The compound has also been used to synthesize derivatives that act as plant growth regulators. This application is crucial for enhancing agricultural yield and managing crop growth effectively .
Synthesis of Heterocyclic Chalcones
It has been employed in the synthesis of novel heterocyclic chalcones, which are designed as promising anti-tubercular agents. This involves combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives, to which this compound belongs, have a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Mode of Action
It is known to participate in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives , which suggests that it may interact with its targets through the formation of these derivatives.
Action Environment
It is known that the compound can be synthesized under vilsmeier-haack reaction conditions , suggesting that its action may be influenced by the chemical environment.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPJLZXLKAMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346527 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
947-95-5 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C11H9ClN2O, and its molecular weight is 220.66 g/mol. []
A: Researchers commonly characterize this compound using Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]
A: While specific stability data may vary, research indicates that 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in organic synthesis. It undergoes various reactions like condensation [], nucleophilic substitution [], and cyclocondensation [, ] to yield diverse derivatives.
A: Current research primarily focuses on utilizing this compound as a building block for synthesizing other compounds, including heterocycles like pyrazoles, thiazoles, and oxadiazoles. [, , ] Its catalytic properties remain largely unexplored.
A: Structural modifications significantly impact the compound's reactivity. For example, replacing the chlorine atom with different substituents like aryloxy or amino groups alters its reaction pathway and product formation. [, ] The nature of the aryl substituent at the 1-position of the pyrazole ring also influences the reaction outcome. []
ANone: Common analytical techniques include:
A: Researchers are exploring alternative synthetic routes and starting materials to access similar or improved compounds. This exploration involves modifying the substitution pattern on the pyrazole ring or exploring different heterocyclic scaffolds. []
ANone: Essential resources include:
ANone: While a comprehensive historical account is unavailable, research on this compound and its derivatives has gained momentum in recent decades, driven by its potential in medicinal chemistry and materials science. The development of efficient synthetic routes and the exploration of its diverse reactivity represent significant milestones in this field.
ANone: The compound's versatility as a building block finds applications in:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

